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molecular formula C9H13NOS B2395445 [(4-Methanesulfinylphenyl)methyl](methyl)amine CAS No. 128668-80-4

[(4-Methanesulfinylphenyl)methyl](methyl)amine

Cat. No. B2395445
M. Wt: 183.27
InChI Key: ILRUWCDVYZQVNX-UHFFFAOYSA-N
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Patent
US05266577

Procedure details

To a mixture of ethanol (40 ml), water (20 ml) and conc. hydrochloric acid (60 ml), N-benzoyl-N-methyl-N-(4-methylsulfinylbenzyl)amine (4.1 g) is added and the mixture is heated with refluxing for 12 hours. After the reaction, the solvent is distilled off under reduced pressure, and to the resulting residue is added 20 % aqueous sodium hydroxide solution, and the mixture is extracted with diethyl ether. The extract is washed successively with water and aqueous sodium chloride solution, and dried over magnesium sulfate. Diethyl ether is distilled off to give N-methyl-N-(4-methylsulfinylbenzyl)amine (2.2 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
N-benzoyl-N-methyl-N-(4-methylsulfinylbenzyl)amine
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)C.Cl.[C:5]([N:13](C)[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([CH3:23])=[O:22])=[CH:17][CH:16]=1)(=O)C1C=CC=CC=1>O>[CH3:5][NH:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([CH3:23])=[O:22])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
N-benzoyl-N-methyl-N-(4-methylsulfinylbenzyl)amine
Quantity
4.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N(CC1=CC=C(C=C1)S(=O)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
to the resulting residue is added 20 % aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The extract is washed successively with water and aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Diethyl ether is distilled off

Outcomes

Product
Name
Type
product
Smiles
CNCC1=CC=C(C=C1)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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